N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine
Overview
Description
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine is a chemical compound with the molecular formula C22H22N2O6 and a molecular weight of 410.42 g/mol . This compound is known for its structural complexity, featuring two benzodioxane groups attached to a piperazine ring. It is often used as a reference standard in pharmaceutical research and quality control .
Scientific Research Applications
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine has several applications in scientific research:
Mechanism of Action
Target of Action
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine is a piperazine derivative that primarily targets human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. As a result, the signal transmission continues for a longer duration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine typically involves the reaction of piperazine with 1,4-benzodioxane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Comparison with Similar Compounds
Similar Compounds
Doxazosin: A related compound used as an alpha-blocker for treating hypertension and benign prostatic hyperplasia.
1-(1,4-Benzodioxane-2-carbonyl)piperazine: Another piperazine derivative with similar structural features.
Uniqueness
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine is unique due to its dual benzodioxane groups, which confer specific chemical properties and reactivity. This makes it particularly useful as a reference standard in pharmaceutical research .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWJYOGVNZEBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617677-53-9 | |
Record name | N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617677539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-BIS(1,4-BENZODIOXANE-2-CARBONYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDC41ZG9CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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